N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a triazolo-pyridine core linked via an ethyl chain to a tetrahydrocyclopenta[c]pyrazole-carboxamide moiety.
Properties
Molecular Formula |
C15H16N6O |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N6O/c22-15(14-10-4-3-5-11(10)17-20-14)16-8-7-13-19-18-12-6-1-2-9-21(12)13/h1-2,6,9H,3-5,7-8H2,(H,16,22)(H,17,20) |
InChI Key |
NJQTWTXFWFNZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of kinase activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s triazolo-pyridine system distinguishes it from analogs such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) and diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) . Key differences include:
- Triazole vs.
- Substituent Effects : The ethyl-linked pyrazole-carboxamide group in the target compound introduces hydrogen-bonding capability, whereas 2d and 1l rely on ester and nitrophenyl groups for solubility and target engagement.
Physicochemical Properties
The higher melting points of 2d and 1l (215–245°C) suggest greater crystallinity due to nitro and cyano substituents, whereas the target compound’s pyrazole-carboxamide may reduce melting point via increased conformational flexibility.
Spectroscopic Profiles
- NMR : The target compound’s pyrazole and triazole protons would likely resonate at δ 7.5–8.5 ppm (aromatic) and δ 2.5–4.0 ppm (tetrahydrocyclopenta protons), similar to the imidazo-pyridine signals in 2d (δ 7.2–8.1 ppm) and 1l (δ 7.4–8.3 ppm) .
- IR : A strong carbonyl stretch (~1680 cm⁻¹) from the carboxamide group would differentiate it from the ester carbonyls (~1720 cm⁻¹) in 2d and 1l.
Research Findings and Implications
- Synthetic Challenges : The target compound’s triazolo-pyridine core may require multi-step synthesis, contrasting with the one-pot methods used for 2d and 1l .
- Biological Potential: While 2d and 1l lack reported bioactivity, their structural similarity to kinase inhibitors (e.g., imatinib analogs) suggests the target compound could exhibit improved selectivity due to its pyrazole-carboxamide motif.
Biological Activity
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H21N7O
- Molecular Weight : 345.41 g/mol
- Key Functional Groups : Triazole ring, cyclopentapyrazole structure
Anticancer Activity
Research indicates that derivatives of triazolo-pyridines exhibit promising anticancer properties. For instance, compounds containing the triazole moiety have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tumor Growth : Studies have demonstrated that certain derivatives can significantly reduce tumor proliferation. For example, a related pyrazole derivative exhibited an IC50 value of 0.07 µM against EGFR, comparable to established drugs like erlotinib .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies indicate that some derivatives can stabilize human red blood cell membranes at various concentrations .
Antimicrobial Activity
The antimicrobial potential of this compound class has been explored extensively:
- Antibacterial and Antifungal Effects : Various derivatives have demonstrated significant activity against both bacterial and fungal strains. For instance, one study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyridine derivatives revealed that one specific analog showed potent antiproliferative activity against MCF-7 breast cancer cells. The compound was tested using the MTT assay method and demonstrated an IC50 value of 0.08 µM .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties of triazolo derivatives, it was found that these compounds inhibited IL-8 induced chemotaxis with IC50 values indicating strong anti-inflammatory potential. This suggests that they could be developed as therapeutic agents for inflammatory diseases .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
